Cas no 190515-89-0 (methyl 3-(4-aminopiperidin-1-yl)propanoate)

Methyl 3-(4-aminopiperidin-1-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and reactive amino and ester functional groups. The compound’s structure enables its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where its amine moiety facilitates further derivatization. The ester group enhances solubility and reactivity, making it suitable for coupling reactions or hydrolysis to carboxylic acid derivatives. Its well-defined stereochemistry and purity are critical for applications requiring precise molecular control. This compound is often employed in medicinal chemistry for the development of bioactive molecules, including potential drug candidates targeting CNS disorders or other therapeutic areas.
methyl 3-(4-aminopiperidin-1-yl)propanoate structure
190515-89-0 structure
Product name:methyl 3-(4-aminopiperidin-1-yl)propanoate
CAS No:190515-89-0
MF:C9H18N2O2
Molecular Weight:186.251422405243
MDL:MFCD12137362
CID:2116551
PubChem ID:18969347

methyl 3-(4-aminopiperidin-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(4-aminopiperidin-1-yl)propanoate
    • SCHEMBL8554604
    • 190515-89-0
    • methyl3-(4-aminopiperidin-1-yl)propanoate
    • EN300-304921
    • DA-32858
    • MDL: MFCD12137362
    • インチ: InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3
    • InChIKey: UFBTXLYSKBFDJJ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 186.136827821g/mol
  • 同位素质量: 186.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • XLogP3: -0.3

methyl 3-(4-aminopiperidin-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-304921-10.0g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-304921-0.05g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 95.0%
0.05g
$624.0 2025-03-19
Enamine
EN300-304921-1.0g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 95.0%
1.0g
$743.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01042815-1g
Methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 95%
1g
¥3717.0 2023-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1592008-50mg
Methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 98%
50mg
¥14196 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1592008-100mg
Methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 98%
100mg
¥15999 2023-02-26
Enamine
EN300-304921-1g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0
1g
$743.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1592008-250mg
Methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 98%
250mg
¥15538 2023-02-26
Enamine
EN300-304921-5g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0
5g
$2152.0 2023-09-05
Enamine
EN300-304921-5.0g
methyl 3-(4-aminopiperidin-1-yl)propanoate
190515-89-0 95.0%
5.0g
$2152.0 2025-03-19

methyl 3-(4-aminopiperidin-1-yl)propanoate 関連文献

methyl 3-(4-aminopiperidin-1-yl)propanoateに関する追加情報

Methyl 3-(4-aminopiperidin-1-yl)propanoate: A Versatile Compound in Pharmaceutical Research

Methyl 3-(4-aminopiperidin-1-yl)propanoate (CAS No. 190515-89-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, also known as MAPP, is a derivative of piperidine and exhibits a range of biological activities that make it a valuable candidate for drug development.

The chemical structure of methyl 3-(4-aminopiperidin-1-yl)propanoate consists of a piperidine ring linked to a propionic acid ester. The presence of the amino group in the piperidine ring imparts significant flexibility and reactivity to the molecule, which can be exploited in various medicinal chemistry applications. The ester functionality further enhances its solubility and bioavailability, making it an attractive scaffold for the design of novel drugs.

Recent studies have highlighted the potential of MAPP in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that methyl 3-(4-aminopiperidin-1-yl)propanoate exhibits potent neuroprotective effects by modulating the activity of specific ion channels and receptors in the brain. These findings suggest that MAPP could be a promising lead compound for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, methyl 3-(4-aminopiperidin-1-yl)propanoate has also shown promise in the field of anti-inflammatory research. A study conducted by researchers at the University of California, San Francisco, found that MAPP effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This anti-inflammatory activity makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of methyl 3-(4-aminopiperidin-1-yl)propanoate have been extensively studied to optimize its use in drug development. Research has shown that MAPP exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its clinical application. Furthermore, its low toxicity and high safety margin make it an attractive candidate for long-term therapeutic use.

Clinical trials are currently underway to evaluate the efficacy and safety of methyl 3-(4-aminopiperidin-1-yl)propanoate in various therapeutic areas. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing MAPP into later stages of clinical development.

The versatility of methyl 3-(4-aminopiperidin-1-yl)propanoate extends beyond its direct therapeutic applications. It serves as an important building block in the synthesis of more complex molecules with enhanced biological activities. Chemists can modify the piperidine ring or the ester group to create derivatives with improved pharmacological properties, such as increased potency or reduced side effects.

In conclusion, methyl 3-(4-aminopiperidin-1-yl)propanoate (CAS No. 190515-89-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it a valuable asset for drug discovery and development. Ongoing research continues to uncover new applications and optimize its use, paving the way for innovative treatments in various medical fields.

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